Product packaging for Butyl palmitoleate(Cat. No.:CAS No. 929211-65-4)

Butyl palmitoleate

Cat. No.: B12689051
CAS No.: 929211-65-4
M. Wt: 310.5 g/mol
InChI Key: YWDFWMANHUYCIY-KHPPLWFESA-N
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Description

Butyl palmitoleate is a fatty acid ester derived from palmitoleic acid and butanol. Fatty acid esters like this one are versatile biochemical reagents used extensively in life science research as biomarkers, metabolites, and in studies of lipid biosynthesis and metabolism . As a member of the class of compounds known as fatty acid esters, it is a carboxylic ester derivative of a fatty acid and is characterized as being practically insoluble in water . Research into similar esters, such as butyl palmitate, shows applications in the synthesis of organic phase change materials for thermal energy storage, demonstrating the utility of such compounds in materials science . Furthermore, the related compound palmitoleate (cis-9-hexadecenoic acid) is a biologically active lipokine that has been studied for its role in metabolic processes, including its effects on hepatic steatosis and inflammatory responses . This suggests potential research avenues for this compound in metabolic and nutritional studies. This product is provided for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O2 B12689051 Butyl palmitoleate CAS No. 929211-65-4

Properties

CAS No.

929211-65-4

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

butyl (Z)-hexadec-9-enoate

InChI

InChI=1S/C20H38O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20(21)22-19-6-4-2/h10-11H,3-9,12-19H2,1-2H3/b11-10-

InChI Key

YWDFWMANHUYCIY-KHPPLWFESA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCCCC

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl palmitoleate can be synthesized through the esterification of palmitoleic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Enzymatic Catalysis

Enzymatic methods using lipases enhance reaction efficiency and selectivity. For example:

  • Halophilic lipase (MLL) from Marinobacter litoralis SW-45 catalyzes esterification of free fatty acids (FFAs) derived from palm oils with butanol under optimized conditions (40–45°C, 150–230 rpm) .

  • Rhizomucor miehei lipase enables butyl ester synthesis from sunflower oil in biphasic systems, with kinetic models showing substrate inhibition and Ping Pong bi-bi mechanisms .

Traditional Esterification

Non-enzymatic methods involve acid/base catalysis. For instance:

  • Palmitoleic acid reacts with butanol in the presence of a catalyst (e.g., sulfuric acid) under reflux conditions.

  • Reaction conditions (e.g., temperature, molar ratios) significantly influence yield and purity .

Table 1: Comparison of Synthesis Methods

MethodCatalyst/EnzymeReaction ConditionsYieldKey References
Enzymatic catalysisMLL or Rhizomucor40–45°C, 150–230 rpm62.2–69.1%
Traditional esterificationAcid/base catalystsReflux, controlled pHNot specified

Biological Reactions and Interactions

Butyl palmitoleate and its metabolites participate in cellular processes, including lipid metabolism and signaling pathways.

Role in Lipid Metabolism

Palmitoleate (the fatty acid component) is a mitogen that stimulates cell proliferation and is incorporated into phosphatidylinositol (PI) during de novo lipid biosynthesis . This process involves:

  • Phosphatidylinositol synthesis : Palmitoleate is esterified into PI via acyltransferases, influencing membrane biogenesis .

  • Remodeling pathways : Lysophospholipid acyltransferases and phospholipase A2 mediate fatty acid exchange in phospholipids .

Cellular Signaling Effects

Palmitoleate modulates key signaling pathways:

  • Akt activation : Palmitoleate phosphorylates Akt at Ser-473, enhancing cell survival and proliferation .

  • Cholesterol efflux modulation : Palmitoleate reduces apoA-I-mediated cholesterol efflux in macrophages via Akt-dependent mechanisms, independent of ABC transporters .

Table 2: Biological Effects of Palmitoleate

ProcessMechanismCellular ImpactKey References
Cell proliferationIncorporation into PI lipidsStimulates mitogenesis
Akt phosphorylationDirect activation of Ser-473Enhances survival signals
Cholesterol effluxAkt-dependent inhibitionImpairs anti-atherogenic pathways

Structural and Analytical Data

  • Molecular formula : C₁₆H₃₀O₂ (palmitoleic acid) + C₄H₉OH (butanol) → C₂₀H₃₈O₂.

  • Molecular weight : ~254.42 g/mol.

  • Structural features : A double bond at the 9th carbon position (9Z-hexadecenoate).

Key Research Findings

  • Enzymatic specificity : Lipases like MLL preferentially esterify unsaturated fatty acids (e.g., palmitoleate) over saturated ones .

  • Metabolic interplay : Palmitoleate reduces PHF2 protein levels via palmitoylation, indirectly upregulating SREBP1c and lipid accumulation in hepatocellular carcinoma .

  • Methodological challenges : Lipid-protein separation is critical for accurate detection of palmitoylation in metabolic studies .

This synthesis highlights this compound’s versatility in chemical and biological systems, with applications spanning industrial and biomedical fields. Further research on its metabolic pathways and enzymatic optimization will expand its utility.

Scientific Research Applications

Butyl palmitoleate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is studied for its potential role in lipid metabolism and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for metabolic disorders and skin conditions.

    Industry: this compound is used as a lubricant, plasticizer, and emollient in various industrial applications.

Mechanism of Action

The mechanism of action of butyl palmitoleate involves its interaction with cellular membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release palmitoleic acid and butanol. Palmitoleic acid, in turn, can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation. The activation of PPARs can lead to improved insulin sensitivity and anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Differences

Butyl palmitoleate belongs to the ester family, characterized by variations in alkyl chain length (methyl, ethyl, butyl) and fatty acid composition. Key comparisons include:

Compound Alkyl Group Fatty Acid Molecular Weight (g/mol) Primary Applications Synthesis Method
This compound Butyl Palmitoleic acid ~298.5 Cosmetics, lubricants, analytical controls Microbial fermentation
Methyl palmitoleate Methyl Palmitoleic acid ~256.4 Biodiesel, lipidomics Chemical transesterification
Ethyl palmitoleate Ethyl Palmitoleic acid ~270.4 Food additives, pharmaceuticals Enzymatic synthesis
Palmityl palmitoleate Palmityl Palmitoleic acid ~480.7 Wax esters (jojoba oil analogs) Microbial/plant biosynthesis
Ethyl oleate Ethyl Oleic acid (C18:1n-9) ~310.5 Pharmaceuticals, coatings Chemical synthesis

Key Observations :

  • Alkyl Chain Impact: Longer alkyl chains (e.g., butyl vs. methyl) increase molecular weight and lipophilicity, enhancing stability in non-polar solvents .
  • Fatty Acid Specificity : Palmitoleate esters differ from oleate or myristoleate esters in unsaturation position (n-7 vs. n-9), affecting membrane fluidity and signaling roles .

Q & A

Q. What are the established synthetic pathways for butyl palmitoleate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of palmitoleic acid with butanol, catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Yield optimization requires monitoring variables such as temperature (60–100°C), molar ratio of reactants (1:1 to 1:4), and catalyst concentration (0.5–5% w/w). Gas chromatography (GC) with flame ionization detection is recommended for quantifying yield, using internal standards like methyl heptadecanoate . Comparative studies show enzymatic catalysis (e.g., lipases) improves selectivity but may reduce reaction rates compared to acid catalysis .

Q. What analytical techniques are most reliable for characterizing this compound purity and structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester bond formation and detecting impurities. For quantitative purity assessment, combine GC with mass spectrometry (GC-MS) using a polar capillary column (e.g., DB-WAX) to separate isomers. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is suitable for non-volatile byproducts. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups .

Q. How can researchers standardize protocols for assessing this compound stability under varying storage conditions?

Design accelerated stability studies by exposing samples to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via peroxide value (PV) and acid value (AV) assays. For oxidative stability, use Rancimat or differential scanning calorimetry (DSC) to measure induction times. Statistical models (e.g., Arrhenius equation) predict shelf life, but validate with real-time data .

Advanced Research Questions

Q. What experimental designs address contradictions in reported bioactivity data for this compound?

Discrepancies in anti-inflammatory or metabolic effects may arise from cell line specificity (e.g., 3T3-L1 vs. RAW264.7 macrophages) or solvent interference (e.g., DMSO toxicity). Use factorial designs to test variables:

  • Dose-response curves (0.1–100 µM) with controls for solvent effects.
  • Multi-omics integration : Pair transcriptomics (RNA-seq) with lipidomics (LC-MS) to identify off-target pathways. Reconcile data by applying systematic review frameworks (PRISMA) and meta-analysis to quantify heterogeneity across studies .

Q. How can computational modeling optimize this compound’s physicochemical properties for drug delivery applications?

Apply molecular dynamics (MD) simulations to predict partition coefficients (log P) and solubility parameters. Use density functional theory (DFT) to model interactions with lipid bilayers or cyclodextrin carriers. Validate predictions experimentally via Franz cell diffusion assays and dynamic light scattering (DLS) for nanoparticle sizing. Comparative studies show ester chain length inversely correlates with permeation rates in vitro .

Q. What methodologies resolve spectral overlap in NMR or MS data when analyzing this compound in complex matrices?

For lipid-rich samples (e.g., biological fluids), employ:

  • 2D NMR techniques (HSQC, COSY) to distinguish overlapping proton signals.
  • Tandem MS/MS with collision-induced dissociation (CID) to isolate fragment ions (e.g., m/z 285 for palmitoleate).
  • Chemometric tools (PCA, PLS-DA) to deconvolute GC-MS chromatograms. Include isotopically labeled internal standards (e.g., d₃-butyl palmitoleate) for quantification .

Methodological Recommendations

  • Reproducibility : Document experimental parameters (e.g., solvent purity, instrument calibration) in supplemental materials .
  • Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and in vivo studies .
  • Data Sharing : Deposit raw spectral datasets in repositories like Zenodo or Figshare for peer validation .

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